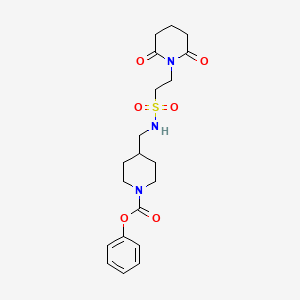

Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals . It also contains a sulfonamide group, which is often found in antibiotics, and a carboxylate ester group, which is common in various organic compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications

- Application : Some derivatives of the compound have demonstrated the ability to suppress IDO1 activity in in vitro experiments. For instance, compound 5b exhibited significant inhibitory effects .

- Application : The molecular structure of pomalidomide (a derivative of the compound) serves as a ligand for E3 ubiquitin ligase in PROTAC production. This structural modification enhances protease degradation drugs .

IDO1 Inhibition

PROTAC Development

Immune Modulation

Antimicrobial Activity: (related compound):

Chemical Synthesis Strategies

Mechanism of Action

Target of Action

It is a derivative of pethidine (meperidine), a well-known opioid analgesic . Opioids typically act on the opioid receptors in the brain and spinal cord, blocking pain signals and often leading to feelings of euphoria .

Mode of Action

Pethidine and its derivatives are thought to exert their effects by binding to and activating opioid receptors, which inhibits the release of nociceptive (pain) neurotransmitters .

Biochemical Pathways

The compound likely affects the opioidergic pathway, given its structural similarity to pethidine. Activation of opioid receptors leads to a decrease in the release of substance P, a key neurotransmitter involved in pain transmission .

Pharmacokinetics

Pethidine is well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

If it acts similarly to pethidine, it may produce analgesia (pain relief), sedation, and euphoria .

Future Directions

properties

IUPAC Name |

phenyl 4-[[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6S/c24-18-7-4-8-19(25)23(18)13-14-30(27,28)21-15-16-9-11-22(12-10-16)20(26)29-17-5-2-1-3-6-17/h1-3,5-6,16,21H,4,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCMYEXLLBCOIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812470.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2812483.png)

![3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2812488.png)

![3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid](/img/structure/B2812489.png)

![2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2812490.png)